N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Kinase inhibitor design Hydrogen bonding capacity Molecular recognition

N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 864871-66-9) is a heterocyclic building block featuring a pyrazolo[3,4-d]pyrimidine core substituted with a flexible ethane-1,2-diamine side chain. This scaffold is widely recognized in medicinal chemistry as a privileged structure for kinase inhibitor design, with multiple approved drugs and clinical candidates derived from the pyrazolo[3,4-d]pyrimidine framework.

Molecular Formula C8H12N6
Molecular Weight 192.226
CAS No. 864871-66-9
Cat. No. B2725109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS864871-66-9
Molecular FormulaC8H12N6
Molecular Weight192.226
Structural Identifiers
SMILESCN1C2=NC=NC(=C2C=N1)NCCN
InChIInChI=1S/C8H12N6/c1-14-8-6(4-13-14)7(10-3-2-9)11-5-12-8/h4-5H,2-3,9H2,1H3,(H,10,11,12)
InChIKeyGXZGQUHACUEXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 864871-66-9): Core Scaffold and Physicochemical Profile for Chemical Biology Procurement


N-(2-aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 864871-66-9) is a heterocyclic building block featuring a pyrazolo[3,4-d]pyrimidine core substituted with a flexible ethane-1,2-diamine side chain [1]. This scaffold is widely recognized in medicinal chemistry as a privileged structure for kinase inhibitor design, with multiple approved drugs and clinical candidates derived from the pyrazolo[3,4-d]pyrimidine framework [2]. The compound is commercially supplied by multiple vendors at purities typically ranging from 95% to 97% as determined by HPLC or NMR . Its molecular formula is C8H12N6, with a molecular weight of 192.22 g/mol, and it displays a calculated partition coefficient (XLogP3) of -0.4, indicating favorable aqueous solubility for biochemical assay conditions [1].

Scaffold Pyrazolo[3,4-d]pyrimidine privileged for kinase inhibitor design
Side chain Ethane-1,2-diamine enables hinge-region hydrogen bonding
Solubility Negative cLogP predicts aqueous solubility for biochemical assays
Purity Commercial grades 95–97% (HPLC); supports synthetic reproducibility

Why In-Class Pyrazolo[3,4-d]pyrimidine Analogs Cannot Substitute for CAS 864871-66-9


Generic substitution within the pyrazolo[3,4-d]pyrimidine class is precluded by the profound impact of the 4-aminoethyl substituent on both molecular recognition and physicochemical properties. While the core scaffold (e.g., 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CAS 5334-99-6) shares the heterocyclic framework, the absence of the ethane-1,2-diamine side chain in simpler analogs results in a drastically different hydrogen bond donor/acceptor capacity and topological polar surface area (TPSA), which are critical determinants of target binding and solubility [1]. The terminal primary amine and flexible ethyl linker in the target compound are essential for forming key hydrogen bonds and salt bridges in the ATP-binding pockets of kinases such as CDK2 and LCK, as demonstrated by crystallographic studies of closely related pyrazolo[3,4-d]pyrimidine inhibitors [2]. Even a seemingly minor structural change, such as the addition of a bromine atom at the 3-position (e.g., CAS 17976999), shifts the molecular weight by over 40% and fundamentally alters the electronic distribution of the aromatic system, rendering biochemical data from one analog non-transferable to another .

1 Unsubstituted core (CAS 5334-99-6) lacks hydrogen bond donors; hinge-binding profile may differ significantly.
2 N1-unsubstituted analog is more hydrophobic (XLogP3 shift); aqueous solubility and assay compatibility may reduce.
3 3-Bromo substitution shifts molecular weight >40% and electronic distribution; biochemical data may not transfer directly.

Quantitative Comparative Metrics for N-(2-Aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Selection


Molecular Recognition Properties Differentiate from Unsubstituted Core Scaffold (CAS 5334-99-6)

The target compound possesses three additional rotatable bonds and an additional primary amine hydrogen bond donor compared to the unsubstituted core scaffold 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 5334-99-6) [1]. This functionalization increases the topological polar surface area (TPSA) from 71.4 Ų to 81.6 Ų and the hydrogen bond donor count from 1 to 2, directly impacting the compound's ability to engage the kinase hinge region and gatekeeper residues simultaneously [1].

TPSA Comparison
Head-to-head
81.6 vs 71.4 Ų
+10.2 Ų (14.3%)
Supports hinge-binding interaction evaluation
Computed values (PubChem 2024); experimental validation advised
Kinase inhibitor design Hydrogen bonding capacity Molecular recognition

Solubility and Bioavailability Profile Distinguished from N1-Unsubstituted Analog (CAS 83721-60-4)

The N1-methyl substitution on the pyrazole ring of the target compound (CAS 864871-66-9) results in a calculated XLogP3 of -0.4, significantly more hydrophilic than the N1-unsubstituted analog (CAS 83721-60-4, XLogP3: 1.1) [1][2]. This difference of 1.5 log units translates to a predicted 30-fold difference in octanol-water partition, directly influencing aqueous solubility and permeability.

XLogP3 Comparison
Head-to-head
-0.4 vs 1.1
Δ -1.5 (more hydrophilic)
Predicts higher aqueous solubility in assay buffers
Computed values (PubChem 2024); may reduce precipitation risk
In vitro ADME Aqueous solubility Drug-likeness

Commercial Purity Standard Deviations Define Supplier Selection Criteria

Commercially offered purity specifications for CAS 864871-66-9 exhibit a 2% absolute range among major suppliers, with some vendors providing 95% purity (AKSci, BOC Sciences) while others guarantee 97% (Leyan, Aladdin) . This grade differential is critical as a 2% impurity fraction in a building block can introduce stoichiometric errors in subsequent coupling reactions or generate confounding biological assay data if the impurity possesses kinase inhibitory activity.

Purity Grades
Data to verify
95% vs 97% (2% range)
Purity grade may affect synthetic reproducibility
Supplier documentation review recommended
Chemical procurement Quality control Reproducibility

Validated Application Scenarios for N-(2-Aminoethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Design of Focused Kinase Inhibitor Libraries Targeting CDK Family Members

The ethane-1,2-diamine side chain provides a versatile synthetic handle for late-stage diversification via amide coupling, reductive amination, or sulfonylation, enabling rapid exploration of the kinase ribose-pocket and solvent-exposed region. The scaffold's pre-validated ability to bind the CDK2 ATP pocket, as shown in co-crystal structures of close analogs, makes it a privileged starting point for generating focused libraries against CDK2 and CDK9 [1]. The negative cLogP ensures compounds remain soluble at the 10-50 μM concentrations typically employed in primary kinase screens.

Chemical Probe Development for Epigenetic Reader Domains

The pyrazolo[3,4-d]pyrimidine core has demonstrated affinity for bromodomain-containing proteins (BCPs) in addition to kinases, providing a starting point for dual-activity probe development [2]. The target compound's primary amine can be functionalized with a PEG linker or biotin tag without compromising the core's ability to engage the acetyl-lysine binding pocket, while the N1-methyl group prevents metabolic N-dealkylation, a common clearance pathway for pyrazole-containing compounds.

Reference Standard for Method Development in Preparative HPLC Purification

The compound's moderate polarity (cLogP -0.4) combined with a chromophoric heterocyclic core makes it an ideal system suitability standard for developing reverse-phase purification methods targeting pyrazolopyrimidine libraries. The commercial availability at multiple purity grades (95-97%) allows for the generation of a validated reference impurity profile that can be used to calibrate analytical HPLC systems prior to compound library purification .

Building Block for Fragment-Based Drug Discovery (FBDD) Against LCK

The molecular weight of 192.22 g/mol falls within the ideal fragment size range (MW < 250), while the two hydrogen bond donors and five acceptors provide a balanced pharmacophore for initial fragment screening [1]. The 4-aminoethyl substituent mimics the ribose moiety of ATP, allowing this fragment to serve as an ATP-competitive starting point that can be grown towards the kinase specificity pockets. Co-crystallization of the closely related N1-phenyl analog with LCK (PDB: 3AD6) confirms the binding mode of this chemotype [3].

Application
Selection Property
Validation Focus
CDK-focused inhibitor library design
Hinge-binding side chain for late-stage diversification
CDK2 ATP-pocket co-crystal alignment; solubility in screening buffers
Bromodomain-containing protein probe development
Primary amine for bioconjugation (PEG/biotin)
Acetyl-lysine pocket engagement; metabolic stability of N1-methyl
HPLC method development standard
Chromophoric core with moderate polarity
Retention time reproducibility; impurity profile calibration
Fragment-based LCK inhibitor discovery
Low molecular weight (
ATP-competitive binding mode confirmation (PDB 3AD6); fragment growing strategy
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